molecular formula C8H4ClF3N2O B12075955 6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile

6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile

Cat. No.: B12075955
M. Wt: 236.58 g/mol
InChI Key: FYNCDYOOPQCZOU-UHFFFAOYSA-N
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Description

6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a chloro group, a trifluoroethoxy group, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile typically involves the reaction of 6-chloropyridine-2-carbonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoroethoxy group replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The carbonitrile group can act as a hydrogen bond acceptor, contributing to the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-(2,2,2-trifluoroethoxy)pyridin-2-ylmethanol
  • 4-(4-chloro-phenyl)-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid

Uniqueness

6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, while the carbonitrile group provides a versatile site for further chemical modifications.

Properties

Molecular Formula

C8H4ClF3N2O

Molecular Weight

236.58 g/mol

IUPAC Name

6-chloro-5-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C8H4ClF3N2O/c9-7-6(15-4-8(10,11)12)2-1-5(3-13)14-7/h1-2H,4H2

InChI Key

FYNCDYOOPQCZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C#N)Cl)OCC(F)(F)F

Origin of Product

United States

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